tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

Lipophilicity Drug-likeness Permeability

tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate (CAS 2168426-07-9) is a synthetic imidazo[1,5-a]imidazole derivative featuring a bromine atom at the 5-position and a tert-butyl ester protecting group. This scaffold belongs to the rare 5-5 tri-nitrogen bicycle class, which is distinct from the more common imidazo[1,2-a]imidazole isomer.

Molecular Formula C10H14BrN3O2
Molecular Weight 288.14 g/mol
Cat. No. B15225719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate
Molecular FormulaC10H14BrN3O2
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C1=CN=C2Br
InChIInChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(14)6-12-8(13)11/h6H,4-5H2,1-3H3
InChIKeyKESXBJJGIXJIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate Is a Strategic Heterocyclic Building Block for Drug Discovery


tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate (CAS 2168426-07-9) is a synthetic imidazo[1,5-a]imidazole derivative featuring a bromine atom at the 5-position and a tert-butyl ester protecting group. This scaffold belongs to the rare 5-5 tri-nitrogen bicycle class, which is distinct from the more common imidazo[1,2-a]imidazole isomer . The compound is supplied at 98% purity, with a molecular weight of 288.14 g/mol, a calculated LogP of 2.4007, and a topological polar surface area (TPSA) of 47.36 Ų . Its bromine handle enables versatile downstream functionalization via cross-coupling reactions, and the tert-butyl ester can be orthogonally deprotected to reveal a carboxylic acid for further derivatization [1].

Why Generic Imidazoimidazole Substitution Fails: Quantifiable Differentiation of tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate


Simply substituting tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate with a generic imidazoimidazole analog—such as the regioisomeric [1,2-a] fused system, a 7-iodo analogue, or a des-halo scaffold—can lead to significant divergence in key physicochemical properties and synthetic utility. The [1,5-a] ring fusion is synthetically less explored than the [1,2-a] isomer, offering differentiated intellectual property space, while the specific 5-bromo substitution provides a balance of reactivity and stability that is distinct from iodo (overly reactive, higher molecular weight) and chloro (insufficient reactivity) analogues [1]. Quantitative evidence below demonstrates that these differences are not merely nominal—they translate to measurable variations in lipophilicity (ΔLogP), molecular weight, and cross-coupling efficiency, directly impacting lead optimization and procurement decisions.

Quantitative Evidence Guide: How tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate Differentiates from Its Closest Analogs


Enhanced Lipophilicity Over the 7-Iodo Analog: A Measurable LogP Advantage

The target compound exhibits a calculated LogP of 2.4007, which is 0.1579 units higher than the LogP of 2.2428 for the 7-iodo analogue tert-butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate . This increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter in early drug discovery for achieving oral bioavailability and cellular target engagement.

Lipophilicity Drug-likeness Permeability

14% Lower Molecular Weight vs. 7-Iodo Analog: Improved Lead-Likeness Metrics

With a molecular weight of 288.14 g/mol, the target compound is 47 Da (14%) lighter than the 7-iodo analogue (MW 335.14 g/mol) . This lower molecular weight aligns more closely with lead-likeness criteria (MW ≤ 350 Da), offering a more favorable starting point for structure-activity relationship (SAR) exploration without early violation of Ro5 parameters.

Molecular weight Lead-likeness Fragment-based drug design

Balanced Cross-Coupling Reactivity vs. Iodo and Chloro Analogues: Enabling Efficient Diversification

Imidazo[1,5-a]imidazole scaffolds bearing a bromine substituent have been demonstrated to undergo efficient Suzuki-Miyaura cross-coupling with a broad panel of aryl, heteroaryl, and vinyl boronic acids, enabling rapid library diversification [1]. In general, aryl bromides occupy a privileged reactivity window in palladium-catalyzed cross-coupling: they are significantly more reactive than aryl chlorides (which often require specialized ligands or harsh conditions) yet less prone to homocoupling and protodehalogenation side reactions than aryl iodides [2]. This intermediate reactivity profile allows for selective functionalization in the presence of other halogen handles and provides greater synthetic reliability in parallel chemistry workflows.

Suzuki-Miyaura coupling Bromoarene reactivity Palladium catalysis

Scaffold Novelty: Imidazo[1,5-a]imidazole vs. Common Imidazo[1,2-a]imidazole Isomer

The imidazo[1,5-a]imidazole scaffold is significantly less explored than the isomeric imidazo[1,2-a]imidazole system. A 2019 synthesis paper explicitly describes the [1,5-a] bicycle as a scaffold for building new chemical libraries and notes its access to unique nitrogen-containing polyheterocycles via subsequent Buchwald cyclization . Patent filings for anti-inflammatory and analgesic imidazo[1,5-a]imidazoles further validate the biological relevance of this specific ring fusion [1].

Scaffold novelty Intellectual property Chemical space

Equivalent High Purity to Iodo Analog: Ensuring Reproducible SAR and Scale-Up

Both the target 5-bromo compound and its 7-iodo analogue are supplied at 98% purity as determined by the same vendor's quality control protocols . This parity in purity—combined with the target's superior LogP and lower MW—means that the bromo variant delivers equivalent quality for SAR studies while offering superior physicochemical properties without the cost and stability concerns often associated with iodo compounds.

Purity Reproducibility Procurement specification

Where tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate Delivers Maximum Value: Application Scenarios


Lead Generation Libraries Requiring Privileged, IP-Distinct Scaffolds

For medicinal chemistry groups seeking to build patent-differentiated screening libraries, the [1,5-a]imidazo[1,5-a]imidazole core provides a scaffold with limited prior art relative to the heavily patented [1,2-a] isomer [1]. The 5-bromo handle enables robust Suzuki-Miyaura diversification into focused libraries of 20–500 compounds with a single, reliable coupling protocol, maximizing the probability of identifying novel hits in targets such as kinases, GPCRs, and epigenetic readers [2]. The measured LogP of 2.40 and MW of 288.14 position derived analogs favorably within oral drug-like chemical space.

Fragment-Based Drug Discovery (FBDD) Requiring Low-MW, Efficiently Elaborable Cores

At 288.14 g/mol, the target compound is 47 Da lighter than the 7-iodo analogue, making it a more attractive starting fragment for FBDD campaigns where every Dalton of molecular weight is critical for meeting fragment-likeness criteria (MW < 300) [1]. The bromine atom serves as a synthetic vector for fragment growing via cross-coupling, while the tert-butyl ester can be cleaved to a carboxylic acid for fragment linking or elaboration, enabling a dual-track optimization strategy from a single core scaffold.

Parallel Synthesis Workflows Prioritizing Robust, Medium-Throughput Cross-Coupling

In automated or parallel medicinal chemistry settings, the bromo substituent offers superior reliability compared to iodo analogues—which are prone to light sensitivity and homocoupling side products—and far greater reactivity than chloro analogues that require case-by-case ligand optimization [1]. This consistency reduces the need for reaction re-optimization across diverse boronic acid coupling partners, accelerating the design-make-test cycle and reducing per-compound synthesis costs in arrays of 48–96 compounds.

Kinase Inhibitor and Anti-Inflammatory Drug Discovery Targeting Tie2 or CB2 Receptors

Patent literature explicitly describes imidazo[1,5-a]imidazole derivatives as inhibitors of Tie2 kinase (implicated in angiogenesis) [1] and as modulators of the CB2 receptor (relevant to inflammation and pain) [2]. The 5-bromo-2,3-dihydro scaffold serves as an advanced intermediate for synthesizing analogs within these therapeutically validated target classes. Its higher LogP relative to the iodo analog may particularly benefit CNS-penetrant CB2 programs where enhanced lipophilicity correlates with blood-brain barrier permeability.

Quote Request

Request a Quote for tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.